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molecular formula C7H6ClNO3 B1592508 6-Chloro-4-methoxypicolinic acid CAS No. 88912-21-4

6-Chloro-4-methoxypicolinic acid

Cat. No. B1592508
M. Wt: 187.58 g/mol
InChI Key: OIBUWIYWLUXEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353100B2

Procedure details

To a solution of 4-methoxy-6-chloro picolinic acid (25 mmol) in anhydrous DMF (48 mL) was added CDI (27.5 mmol) at 0° C. The reaction mixture was stirred for 5 min in an ice-bath and then stirred at room temperature. After the reaction was completed, NH4OH (190 mL) was added and the reaction mixture was stirred at room temperature for 6 hrs. The mixture was partioned between H2O (200 mL) and DCM (300 mL). The organic layer was washed with H2O and brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude was purified by silica gel chromatography (eluent: DCM/CH3OH) to give compound 18 as a beige solid in 61% yield. MS (ESI, EI+): m/z=187.14 (MH+).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
27.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([Cl:9])[N:6]=[C:5]([C:10]([OH:12])=O)[CH:4]=1.C1N=C[N:15](C(N2C=NC=C2)=O)C=1.[NH4+].[OH-].O>CN(C=O)C.C(Cl)Cl>[Cl:9][C:7]1[N:6]=[C:5]([C:10]([NH2:15])=[O:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
COC1=CC(=NC(=C1)Cl)C(=O)O
Name
Quantity
27.5 mmol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
48 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 min in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 6 hrs
Duration
6 h
WASH
Type
WASH
Details
The organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel chromatography (eluent: DCM/CH3OH)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)C(=O)N)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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